Fenbufen
Descripción
Overview of Fenbufen as a Nonsteroidal Anti-Inflammatory Drug (NSAID)
This compound, chemically known as γ-oxo[1,1'-biphenyl]-4-butanoic acid, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. mims.comwikipedia.org Like other NSAIDs, it exhibits analgesic, antipyretic, and anti-inflammatory properties. nih.gov The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923). medicaldialogues.innih.gov Prostaglandins are key mediators of inflammation, pain, and fever. drugbank.com
A significant characteristic of this compound is that it functions as a prodrug. nih.govnih.gov This means that this compound itself is largely inactive and requires metabolic conversion in the body to its active form. nih.gov The principal active metabolite is 4-biphenylacetic acid (BPAA), which is a potent inhibitor of prostaglandin (B15479496) synthesis. nih.govnih.gov This prodrug nature is hypothesized to contribute to a lower incidence of direct gastric irritation compared to NSAIDs that are active upon administration. nih.gov
In academic research, this compound has been studied for its inhibitory activities against both COX-1 and COX-2, with reported IC50 values of 3.9 μM and 8.1 μM, respectively. medchemexpress.com The pharmacokinetic profile of this compound has been well-documented, showing rapid absorption from the gastrointestinal tract. nih.gov After oral administration, it is metabolized in the liver into its active metabolites, primarily biphenylacetic acid and also 4-hydroxy-biphenylbutyric acid. mims.commedicaldialogues.in
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value |
|---|---|
| Time to Peak Plasma Concentration | Approximately 70-120 minutes. mims.comnih.gov |
| Plasma Protein Binding | >99%. mims.commedicaldialogues.in |
| Plasma Half-life | Approximately 10-17 hours. mims.comnih.gov |
| Metabolism | Hepatic conversion to active metabolites (e.g., biphenylacetic acid). mims.commedicaldialogues.in |
| Excretion | Primarily via urine as conjugates. mims.commedicaldialogues.in |
Historical Context of this compound Research
The development of this compound originated from research conducted at Lederle Laboratories, a division of American Cyanamid, in the pursuit of new and safer NSAIDs. nih.govgoogle.com It was introduced in the 1980s under trade names such as Lederfen. wikipedia.org The synthesis of this compound can be achieved through the Friedel-Crafts acylation of biphenyl (B1667301) with succinic anhydride. wikipedia.org
During its development, researchers identified that two of the three compounds showing anti-inflammatory activity in animal tests were actually metabolites of the third, which was this compound. nih.gov This led to the understanding that this compound acts as a prodrug, a concept that was confirmed through further testing. nih.gov This characteristic was of particular interest as it suggested a mechanism for potentially reducing the gastrointestinal side effects commonly associated with NSAIDs. nih.gov
Early pharmacological studies in various animal models demonstrated this compound's efficacy as an anti-inflammatory, analgesic, and antipyretic agent. nih.gov Research showed it was generally more potent than aspirin (B1665792) and comparable to phenylbutazone (B1037) in several standard laboratory tests. nih.govnih.gov
Significance of this compound in Pharmaceutical and Medicinal Chemistry Research
This compound has served as a valuable lead compound and molecular scaffold in pharmaceutical and medicinal chemistry research. researchgate.net Its biphenyl structure has been a foundation for the synthesis and structure-activity relationship (SAR) studies of numerous analogs. nih.gov Researchers have modified the this compound molecule to explore how changes in its chemical structure affect its biological activity, aiming to develop compounds with improved potency, selectivity, or pharmacokinetic properties. nih.govmdpi.com
One area of research has focused on creating this compound amide analogs. nih.govmdpi.com Studies have shown that modifying the carboxylic acid group of this compound into various amides can lead to compounds with different biological profiles. nih.gov For example, increasing the length of the alkyl amide side chain was found to influence the cytotoxic effects of the analogs. nih.gov
Furthermore, this compound has been used in the development of mutual prodrugs, where it is chemically linked to another pharmacologically active agent to potentially enhance therapeutic effects or reduce side effects. ijpsr.com For instance, mutual prodrugs of this compound and propyphenazone (B1202635) have been synthesized and studied. ijpsr.com The biphenyl core of this compound has also been utilized in the design of new selective COX-2 inhibitors through techniques like Suzuki-Miyaura coupling to generate a library of derivatives. mdpi.com This research highlights the versatility of the this compound structure as a template for discovering new anti-inflammatory agents and other therapeutic molecules. mdpi.comtaylorandfrancis.com
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-oxo-4-(4-phenylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKPRAICRBAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023043 | |
| Record name | Fenbufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36330-85-5 | |
| Record name | Fenbufen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36330-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenbufen [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036330855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenbufen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08981 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fenbufen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenbufen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenbufen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENBUFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9815R1WR9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
185-187 | |
| Record name | Fenbufen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08981 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Pharmacology and Pharmacodynamics of Fenbufen
Mechanism of Action of Fenbufen and its Metabolites
This compound's therapeutic action is primarily mediated by its main active metabolite, biphenylacetic acid (BPAA). wikipedia.orgmpg.denih.govuni.lunih.gov Following absorption, this compound is metabolized in the liver to form biphenylacetic acid and 4-hydroxy-biphenylbutyric acid, with BPAA being the key contributor to its anti-inflammatory effects. mpg.denih.gov Mechanistic studies indicate that this compound itself does not possess intrinsic cyclooxygenase activity, but its conversion to BPAA is essential for its pharmacological action. uni.lu
Biphenylacetic acid (BPAA) acts as a potent inhibitor of prostaglandin (B15479496) synthesis through its action on cyclooxygenase enzymes. mpg.denih.govuni.lunih.govwikipedia.orgcephamls.com This inhibition is a critical pathway for its analgesic and anti-inflammatory effects. wikipedia.org
BPAA, the active metabolite of this compound, exhibits non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. wikipedia.orgwikipedia.orguni-konstanz.decreative-enzymes.com While this compound itself has reported inhibitory activities against COX-1 and COX-2, its metabolite BPAA (also known as Felbinac) demonstrates significant potency. wikipedia.orgwikipedia.orguni-konstanz.decreative-enzymes.com
Table 1: Cyclooxygenase Inhibition by this compound and Biphenylacetic Acid (BPAA)
| Compound | Target | IC50 (µM) | Reference |
| This compound | COX-1 | 3.9 | wikipedia.orguni-konstanz.decreative-enzymes.com |
| This compound | COX-2 | 8.1 | wikipedia.orguni-konstanz.decreative-enzymes.com |
| BPAA (Felbinac) | COX-1 | 0.86568 | wikipedia.org |
| BPAA (Felbinac) | COX-2 | 0.976 | wikipedia.org |
Note: IC50 values for BPAA are converted from nM to µM for consistency.
The inhibition of cyclooxygenase enzymes by BPAA leads to a reduction in the synthesis of prostaglandins (B1171923) from arachidonic acid. mpg.denih.govwikipedia.orgcephamls.comnih.govnih.gov Prostaglandins are lipid compounds that play a crucial role as mediators in inflammatory processes, pain, and fever. nih.govwikipedia.orgnih.govjapsonline.com By preventing their synthesis, this compound and its active metabolite contribute to their anti-inflammatory and analgesic effects. nih.govwikipedia.org
Beyond its well-established cyclooxygenase inhibition, this compound has demonstrated other potential anti-inflammatory mechanisms. It has been observed to inhibit collagen-induced platelet aggregation in vitro, a mechanism that appears to be independent of the arachidonate-thromboxane system and unrelated to serotonin (B10506) release or phosphodiesterase activity inhibition. nih.govresearchgate.net Additionally, this compound and its metabolites may be involved in mitochondrial toxicity through the inhibition of ATP synthesis. guidetopharmacology.orgnih.gov
This compound has been identified as an inhibitor of various caspases, a family of cysteine proteases crucial in programmed cell death (apoptosis) and inflammation. uni.luwikipedia.orguni-konstanz.debiorxiv.orgnih.gov This direct inhibition of caspases represents an additional mechanism contributing to its pharmacological profile. wikipedia.orgnih.gov
Table 2: Caspase Inhibition by this compound
| Caspase | IC50 (µM) | Reference |
| Caspase-1 | 4.4 | wikipedia.orguni-konstanz.de |
| Caspase-3 | 1.2 | wikipedia.orguni-konstanz.de |
| Caspase-4 | 0.57 | wikipedia.orguni-konstanz.de |
| Caspase-5 | 0.87 | wikipedia.orguni-konstanz.de |
| Caspase-9 | 0.76 | wikipedia.orguni-konstanz.de |
Cyclooxygenase Inhibition by Biphenylacetic Acid (BPAA)
Pharmacological Effects in Preclinical Models
Preclinical studies have demonstrated this compound's potent pharmacological effects across various animal models of inflammation and pain. It has shown activity in models such as carrageenan-induced edema, UV erythema, and adjuvant arthritis. uni.lunih.govwikipedia.orguni-konstanz.de this compound also reduces phenylquinone-induced writhing in mice and brewer's yeast-induced mechano-allodynia in rats, indicating its analgesic properties. researchgate.net Furthermore, it has been shown to reduce yeast-induced fever in rats. researchgate.net
In a study investigating severe acute pancreatitis (SAP) in mice, this compound ameliorated the severity of SAP by suppressing caspase-1/caspase-11-mediated pyroptosis, leading to decreased levels of inflammatory markers like IL-1β, IL-18, and GSDMD. biorxiv.orgnih.gov In vitro experiments also showed that this compound significantly reduced lactate (B86563) dehydrogenase (LDH) excretion by acinar cells by inhibiting caspase-1 and caspase-11 activation, suggesting a protective effect on pancreatic acinar cells. biorxiv.orgnih.gov this compound has also been observed to block the hypertrophy of the heart in rats, without affecting skeletal muscles. wikipedia.orguni-konstanz.de
Comparative studies in animal models have indicated that this compound's anti-inflammatory and analgesic effects are generally weaker than indomethacin (B1671933) but stronger than aspirin (B1665792). nih.govcephamls.com For instance, in suppressing UV-induced erythema in guinea pigs, the metabolite BPAA was more effective than indomethacin, while this compound itself was inactive, further supporting its prodrug nature. nih.gov
Anti-inflammatory Efficacy in Animal Models
This compound has demonstrated potent anti-inflammatory activity across a variety of animal models, showcasing its effectiveness in different inflammatory conditions. phytopharmajournal.comgoogle.com
The carrageenan-induced paw edema model in rats is a widely utilized method to assess acute anti-inflammatory activity. This compound has shown potent activity in reducing edema in this model. phytopharmajournal.comgoogle.com While specific percentage inhibition data for this compound in this model were not detailed in the provided research findings, its efficacy in suppressing carrageenan-induced inflammation has been consistently reported. phytopharmajournal.comgoogle.com
In guinea pigs, UV-induced erythema is a model used to evaluate anti-inflammatory effects. phytopharmajournal.com this compound has been shown to suppress UV-induced erythema in guinea pigs. phytopharmajournal.comgoogle.com Studies indicate that this compound, at doses ranging from 8 to 250 mg/kg, effectively suppresses this inflammatory response. Its active metabolite, 4-biphenylacetic acid, also suppresses UV-induced erythema in guinea pigs at a dose of 2 mg/kg.
Table 1: Anti-inflammatory Efficacy of this compound in UV-Induced Erythema
| Animal Model | Compound | Dose Range (mg/kg) | Effect | Citation |
| UV-Induced Erythema | This compound | 8-250 | Suppresses erythema | |
| UV-Induced Erythema | 4-Biphenylacetic acid | 2 | Suppresses erythema |
The adjuvant arthritis model in rats is a chronic inflammation model used to assess the efficacy of anti-arthritic agents. phytopharmajournal.com this compound effectively reduces inflammation in rat models of adjuvant-induced arthritis. phytopharmajournal.comontosight.aigoogle.com At a dose of 28 mg/kg, this compound has been observed to reduce inflammation in this model. Comparative studies in the type II collagen arthritis model have indicated that this compound's anti-inflammatory properties are more potent than those of sulindac, another non-steroidal anti-inflammatory drug. ontosight.ai
Table 2: Anti-inflammatory Efficacy of this compound in Adjuvant Arthritis
| Animal Model | Compound | Dose (mg/kg) | Effect | Citation |
| Adjuvant Arthritis | This compound | 28 | Reduces inflammation | |
| Adjuvant Arthritis | 4-Biphenylacetic acid | 16 | Reduces inflammation |
Analgesic Effects in Animal Models
This compound also exhibits significant analgesic activity, which has been demonstrated in various animal pain models. phytopharmajournal.comontosight.ai
The phenylquinone-induced writhing test in mice is a standard procedure for detecting and comparing analgesic activity. phytopharmajournal.com this compound effectively reduces the writhing responses induced by phenylquinone in mice. phytopharmajournal.com The effective dose 50 (ED50) for this compound in reducing phenylquinone-induced writhing has been determined to be 7.7 mg/kg.
Table 3: Analgesic Efficacy of this compound in Phenylquinone-Induced Writhing
| Animal Model | Compound | ED50 (mg/kg) | Effect | Citation |
| Phenylquinone-Induced Writhing | This compound | 7.7 | Reduces writhing responses | |
| Phenylquinone-Induced Writhing | 4-Biphenylacetic acid | 9.9 | Decreases writhing |
The Randall-Selitto test is a method used to measure mechanical pain thresholds, often in the context of induced paw pain in rats (e.g., yeast-induced). This compound has been shown to reduce brewer's yeast-induced mechano-allodynia in rats. The effective dose 50 (ED50) for this compound in this model is 29 mg/kg.
Table 4: Analgesic Efficacy of this compound in Randall-Selitto Test
| Animal Model | Compound | ED50 (mg/kg) | Effect | Citation |
| Randall-Selitto Test (Paw Pain) | This compound | 29 | Reduces mechano-allodynia |
Acetic Acid Induced Writhing Test
The acetic acid-induced writhing test is a common pharmacological model used to evaluate the peripheral analgesic activity of compounds in animal models, typically mice nih.govnih.govajpp.in. In this test, the intraperitoneal injection of acetic acid induces a characteristic stretching behavior, known as writhing, which is a response to peripheral pain mediated by nociceptors and the release of pain mediators such as prostaglandins nih.govajpp.in. A decrease in the frequency of these writhing episodes indicates analgesic activity nih.govnih.govajpp.in.
This compound has demonstrated significant analgesic activity in the acetic acid-induced writhing test nih.gov. This suggests its efficacy in alleviating pain of peripheral origin. It is important to note that while this test has been widely used, ethical concerns regarding the severe pain induced in animals have led to its withdrawal from practice in some regions nih.gov.
Antipyretic Effects in Animal Models (Yeast-Induced Pyresis)
This compound exhibits antipyretic effects, which have been demonstrated in animal models, specifically in rats with yeast-induced pyresis nih.govimrpress.com. The yeast-induced fever model involves the subcutaneous injection of a pyrogenic substance, such as brewer's yeast, into rats, leading to an increase in rectal temperature frontiersin.orgthaiscience.info. This pyrexia is associated with the release of inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) frontiersin.org.
Studies have shown that this compound effectively reduces the elevated body temperature in rats with yeast-induced fever nih.govimrpress.com. This antipyretic action is consistent with its mechanism as an NSAID, which involves inhibiting prostaglandin synthesis, a critical pathway in fever generation nih.govmedicaldialogues.indrugbank.compharmacompass.com.
Immunomodulatory Activity
Beyond its well-known anti-inflammatory and analgesic properties, this compound has been investigated for its immunomodulatory activity, demonstrating effects on both cell-mediated immunity (CMI) and humoral immunity (HI) researchgate.netcellmolbiol.orgresearchgate.netnih.gov. These immunomodulatory actions suggest a broader therapeutic potential for this compound, particularly in conditions involving immune system dysregulation researchgate.netcellmolbiol.orgresearchgate.netnih.gov.
Effects on Cell-Mediated Immunity (CMI)
The effects of this compound on cell-mediated immunity have been evaluated using models such as delayed-type hypersensitivity (DTH) and cyclophosphamide-induced neutropenia assays in albino mice researchgate.netcellmolbiol.orgresearchgate.netnih.gov. Cell-mediated immunity is a critical component of the immune response, primarily involving T lymphocytes and macrophages, which defend against intracellular pathogens and tumor cells microrao.com.
Research indicates that this compound treatment significantly suppressed delayed-type hypersensitivity reactions researchgate.netcellmolbiol.orgresearchgate.netnih.gov. Furthermore, in cyclophosphamide-induced neutropenic mice, this compound treatment led to a significant restoration of white blood cells, hemoglobin content, and red blood cells that were reduced by the cyclophosphamide (B585) researchgate.netcellmolbiol.orgresearchgate.netnih.gov. These findings suggest that this compound can influence cellular immune responses.
Effects on Humoral Immunity (HI)
Humoral immunity, mediated by B lymphocytes and the production of antibodies, was assessed using the hemagglutination (HA) assay researchgate.netcellmolbiol.orgresearchgate.netnih.gov. Studies revealed that this compound treatment significantly reduced the antibody titer against human red blood cells (RBCs) induced immune activation in mice, comparable to the effects observed with azathioprine, a known immunosuppressant researchgate.netcellmolbiol.orgresearchgate.netnih.gov.
In ex vivo immunomodulatory assays, this compound's impact on red blood cell (RBC) membrane stabilization and protein denaturation was also determined. This compound demonstrated inhibitory concentrations (IC50) in these assays, indicating its ability to protect RBC membranes and inhibit protein denaturation researchgate.netcellmolbiol.orgresearchgate.netnih.gov. For instance, this compound exhibited IC50 values of 14.0, 50.5, and 66.2 µg/ml in RBC membrane stabilization, egg albumin denaturation, and bovine serum albumin denaturation assays, respectively researchgate.netcellmolbiol.orgresearchgate.netnih.gov. For comparison, diclofenac (B195802) sodium showed IC50 values of 61.0, 126, and 50.5 µg/ml in the same assays researchgate.netcellmolbiol.orgresearchgate.netnih.gov.
Table 1: Inhibitory Concentrations (IC50) of this compound and Diclofenac Sodium in Immunomodulatory Assays| Assay Type | This compound IC50 (µg/ml) | Diclofenac Sodium IC50 (µg/ml) |
| RBC Membrane Stabilization | 14.0 | 61.0 |
| Egg Albumin Denaturation | 50.5 | 126 |
| Bovine Serum Albumin Denaturation | 66.2 | 50.5 |
Impact on Oxidative Stress Markers
Oxidative stress plays a significant role in various pathological conditions, including inflammatory and immune disorders nih.govmdpi.com. Markers such as malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) content are commonly used to assess the balance between pro-oxidants and antioxidants in biological systems researchgate.netcellmolbiol.orgresearchgate.netnih.govnih.govmdpi.com.
Pharmacokinetics and Biotransformation of Fenbufen
Metabolism and Metabolite Identification
Active Metabolites
Biphenylacetic Acid (BPAA)
Biphenylacetic Acid (BPAA), also known as 4-biphenylacetic acid, is identified as a major and principal active metabolite of Fenbufen karger.comresearchgate.netnih.govresearchgate.net. Pharmacological studies suggest that BPAA is the primary agent responsible for the anti-inflammatory effects observed after this compound administration, effectively classifying this compound as a prodrug karger.comresearchgate.netnih.govresearchgate.netspektrum.de. In in vitro studies, BPAA has demonstrated greater potency than this compound itself, and its formation through metabolism is considered essential for the drug's activity nih.govebi.ac.uk.
4-Hydroxy-biphenylbutyric Acid
Another significant active metabolite identified in the metabolism of this compound is 4-hydroxy-biphenylbutyric acid, also referred to as gamma-hydroxy(1,1'-biphenyl)-4-butanoic acid nih.govmims.commedicaldialogues.innih.govdrugfuture.comchemicalbook.com. In specific animal models, such as monkeys, gamma-hydroxy(1,1'-biphenyl)-4-butanoic acid has been noted as the major drug-related material present in plasma nih.gov.
Other Transformation Products Identified in Urine
Beyond the primary circulating metabolites, several other transformation products of this compound have been identified, particularly in urine. These include 4'-hydroxy(1,1'-biphenyl)-4-acetic acid, gamma,4'-dihydroxy(1,1'-biphenyl)-4-butanoic acid, and beta,gamma-dihydroxy(1,1'-biphenyl)-4-butanoic acid nih.govresearchgate.netresearchgate.netresearchgate.net. In total, up to 11 metabolites, alongside unchanged this compound, have been isolated and characterized from the urine of various laboratory animals, highlighting the extensive metabolic pathways involved nih.gov. The metabolites 4'-hydroxy(1,1'-biphenyl)-4-acetic acid and gamma,4'-dihydroxy(1,1'-biphenyl)-4-butanoic acid are typically excreted in urine nih.gov.
Molecular Modeling Analysis of this compound Metabolism
Molecular modeling analyses, employing techniques such as molecular mechanics, semi-empirical (PM3), and Density Functional Theory (DFT) calculations, have provided insights into the metabolic characteristics of this compound and its metabolites. These analyses reveal differences in the Lowest Unoccupied Molecular Orbital-Highest Occupied Molecular Orbital (LUMO-HOMO) energy gaps among this compound and its metabolites, which correlate with their varying kinetic lability scialert.netscialert.net. Specifically, the molecular surface of a metabolite referred to as BPEN (likely biphenylacetic acid or a related derivative) is characterized by a high abundance of electron-deficient regions. This structural feature suggests an increased propensity for reaction with cellular antioxidant glutathione (B108866) and nucleobases in DNA, potentially leading to glutathione depletion and DNA damage scialert.netscialert.net. Furthermore, the electrostatic potential around the oxygen centers (carbonyl, carboxyl, and hydroxyl groups) of this compound and its metabolites is observed to be more negative, indicating these positions are susceptible to electrophilic attacks scialert.net. In silico simulations and modeling studies of modified this compound compounds, such as p-fluoro, p-hydroxy, and p-amino Fenbufens, demonstrate a preferential docking to Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1). The p-hydroxy this compound, in particular, shows the most significant stabilization with COX-2, which aligns with its prominent COX-2 inhibitory activity observed experimentally mdpi.comnih.gov.
Elimination
The elimination of this compound and its metabolites primarily occurs via renal excretion.
Excretion Pathways (e.g., Urine as Conjugates)
The main route of excretion for this compound and its metabolites is through the kidneys, predominantly as conjugates mims.commedicaldialogues.indrugfuture.comcellmolbiol.org. Approximately 42% of an administered dose can be recovered in the urine within the first 24 hours researchgate.net. A smaller proportion, around 8%, is eliminated via feces and expired air researchgate.net. In cases of renal impairment, the metabolic pattern of this compound is altered. This leads to a moderate accumulation of the more polar urinary metabolites, specifically 4'-hydroxy(1,1'-biphenyl)-4-acetic acid and gamma,4'-dihydroxy(1,1'-biphenyl)-4-butanoic acid, in the plasma. Concurrently, the total excretion of all five compounds in the urine is diminished, which may suggest an increase in biliary and gastrointestinal excretion or further hepatic biotransformation to compensate nih.gov.
Plasma Half-life
The plasma half-life of this compound in humans ranges from approximately 10 to 17 hours mims.commedicaldialogues.indrugfuture.comcellmolbiol.org. More specifically, studies have reported a plasma disappearance half-life of 10.26 hours for this compound nih.gov. Its principal active metabolites, Biphenylacetic Acid and gamma-hydroxy-4-biphenylbutyric acid, also exhibit similar plasma half-lives, typically around 10 hours researchgate.netchemicalbook.com. For these metabolites, reported half-lives are 10.07 hours and 9.95 hours, respectively nih.gov. This relatively long plasma half-life for both the parent drug and its active metabolites supports less frequent dosing regimens chemicalbook.com.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | This compound (Parent Drug) | Biphenylacetic Acid (BPAA) | 4-Hydroxy-biphenylbutyric Acid |
| Absorption Extent | ≥78% nih.gov | N/A | N/A |
| Peak Serum Concentration | 2 hours (total drug-related compounds) nih.gov | N/A | N/A |
| Plasma Protein Binding | >98% to >99% nih.govmims.commedicaldialogues.in | High researchgate.net | N/A |
| Plasma Half-life | 10-17 hours mims.commedicaldialogues.indrugfuture.comcellmolbiol.org, 10.26 hours nih.gov | ~10 hours researchgate.netchemicalbook.com, 10.07 hours nih.gov | ~10 hours researchgate.netchemicalbook.com, 9.95 hours nih.gov |
| Major Excretion Pathway | Urine (as conjugates) mims.commedicaldialogues.indrugfuture.comcellmolbiol.org | Urine (as conjugates) mims.commedicaldialogues.in | Urine (as conjugates) mims.commedicaldialogues.in |
Clinical Efficacy and Comparative Studies
Clinical Efficacy in Rheumatic Diseases
Fenbufen has demonstrated significant anti-inflammatory and analgesic effects in the management of chronic inflammatory joint diseases. nih.govnih.gov
Clinical investigations have established this compound's effectiveness in managing the symptoms of rheumatoid arthritis. In a series of 102 clinical trials, this compound was shown to provide significant anti-inflammatory effects that were superior to placebo. nih.gov Its efficacy was found to be comparable to that of full therapeutic doses of aspirin (B1665792), indomethacin (B1671933), and phenylbutazone (B1037). nih.gov
In a 12-week double-blind crossover study involving 40 patients with rheumatoid arthritis, this compound was found to be significantly superior to indomethacin in improving the physical measurements of disease activity. nih.gov Another randomized, double-blind crossover study with 30 patients also concluded that this compound and indomethacin were equally efficacious. nih.govtandfonline.com Furthermore, a 24-week open evaluation suggested that this compound is a useful anti-inflammatory analgesic for the long-term management of mild to moderate rheumatoid arthritis. nih.gov Long-term trials have indicated that a greater proportion of patients treated with this compound were able to continue therapy compared to those treated with aspirin or indomethacin. nih.gov
Table 1: Comparative Efficacy of this compound in Rheumatoid Arthritis
| Comparator | Study Design | Key Findings | Reference |
|---|---|---|---|
| Placebo | Double-blind, controlled trials | This compound demonstrated significant anti-inflammatory effects superior to placebo. | nih.gov |
| Aspirin | Double-blind, controlled trials | Efficacy of this compound was comparable to full therapeutic doses of aspirin. | nih.govnih.gov |
| Indomethacin | 12-week double-blind crossover | This compound was significantly superior in improving physical measurements of rheumatoid arthritis activity. | nih.gov |
Extensive clinical evaluations, including 53 clinical trials, have confirmed the efficacy of this compound in the treatment of osteoarthritis. nih.gov Its performance has been shown to be superior to placebo and comparable to other commonly used NSAIDs. nih.govkarger.com
In a double-blind, parallel-group study, this compound was found to be an effective medication for osteoarthritis when compared to a placebo over a six-week period. karger.com Comparative studies have shown that this compound's efficacy is similar to that of therapeutic doses of aspirin and indomethacin in managing osteoarthritis symptoms. nih.govnih.gov A double-blind crossover clinical trial in patients with osteoarthritis of the knee or hip found this compound to have significant anti-inflammatory and analgesic activity, comparable to aspirin. tandfonline.com
Table 2: Comparative Efficacy of this compound in Osteoarthritis
| Comparator | Study Design | Key Findings | Reference |
|---|---|---|---|
| Placebo | 6-week double-blind parallel study | This compound was found to be an effective medication for osteoarthritis when compared to placebo. | karger.com |
| Aspirin | Double-blind, crossover clinical trial | This compound demonstrated significant anti-inflammatory and analgesic activity, comparable to aspirin. | tandfonline.com |
The use of this compound has been extended to the treatment of tendinitis, where its anti-inflammatory properties are beneficial. drugbank.com While specific comparative clinical trial data for this compound in tendinitis is not extensively detailed in the provided search results, NSAIDs as a class are a cornerstone of treatment for this condition to relieve pain and reduce inflammation.
This compound has been investigated for its efficacy in the management of acute attacks of gout. nih.gov Clinical studies have included patients with gout, demonstrating its potential as a therapeutic option. nih.gov NSAIDs are a first-line treatment for the acute pain and inflammation associated with gout.
Clinical Efficacy in Acute Pain Conditions
This compound possesses analgesic properties that make it effective for the relief of acute pain. nih.gov A review of its pharmacological properties highlighted its utility in pain management. nih.gov A study specifically investigating single-dose oral this compound for acute postoperative pain found that it had apparent analgesic efficacy, although the number of participants was too small for a comprehensive analysis. nih.gov
Comparative Clinical Trials with Other NSAIDs and Analgesics
To establish its relative efficacy, this compound has been compared with other widely used NSAIDs, primarily aspirin and indomethacin, in various clinical settings.
Multiple studies have compared the efficacy of this compound to that of aspirin, particularly in patients with osteoarthritis and rheumatoid arthritis. Published data indicate that daily doses of 600 to 1000 mg of this compound are comparable in effectiveness to therapeutic doses of aspirin (3 to 4 g) for these conditions. nih.gov
In a review of 49 pivotal, double-blind, controlled trials, this compound demonstrated anti-inflammatory effects comparable to those achieved with full therapeutic doses of aspirin in patients with rheumatoid arthritis and osteoarthritis. plos.org Long-term trials further suggested that a greater proportion of patients treated with this compound were able to continue therapy compared to those treated with aspirin, indicating a potentially more favorable benefit-to-risk ratio for this compound. plos.org
Table 2: General Efficacy Comparison: this compound vs. Aspirin in Arthritis
| Compound | Condition | Comparative Efficacy |
|---|---|---|
| This compound | Rheumatoid Arthritis | Comparable to therapeutic doses of Aspirin nih.gov |
| This compound | Osteoarthritis | Comparable to therapeutic doses of Aspirin nih.gov |
This compound has been extensively evaluated against indomethacin in patients with rheumatic diseases like rheumatoid arthritis and osteoarthritis.
In a 12-week, double-blind, crossover trial involving 40 patients with rheumatoid arthritis, this compound was found to be significantly superior to indomethacin in improving the physical measurements of disease activity. nih.gov A subsequent 14-week single-blind study with patients who had shown improvement confirmed that this compound was significantly superior to indomethacin in these physical measurements. nih.gov Another randomized, double-blind, crossover study with 30 rheumatoid arthritis patients found the two drugs to be equally efficacious. nih.gov
For osteoarthritis, long-term, double-blind, randomized parallel-group studies were conducted over 12 months. nih.gov Both this compound and indomethacin produced statistically significant improvements in efficacy variables, with no significant differences in the level of improvement between the two treatment groups. nih.gov However, a double-blind, crossover clinical trial in 20 patients with osteoarthrosis found that indomethacin appeared more effective than this compound at the dosages tested. nih.gov A broader review of published data concluded that this compound is comparable in effectiveness to indomethacin for both rheumatoid arthritis and osteoarthritis. nih.gov
Table 3: Summary of Comparative Trials: this compound vs. Indomethacin
| Study Population | Study Design | Key Efficacy Findings |
|---|---|---|
| Rheumatoid Arthritis (40 patients) | 12-week, double-blind, crossover | This compound significantly superior to Indomethacin in improving physical measurements of disease activity. nih.gov |
| Rheumatoid Arthritis (30 patients) | Double-blind, crossover | This compound and Indomethacin were equally efficacious. nih.gov |
| Osteoarthritis (110 patients) | Long-term, double-blind, parallel group | No significant difference in improvement between this compound and Indomethacin. nih.gov |
| Osteoarthrosis (20 patients) | Double-blind, crossover | Indomethacin was more effective than this compound at the dosages tested. nih.gov |
Comparison with Phenylbutazone
Clinical trials have demonstrated that this compound's anti-inflammatory effects are comparable to those of full therapeutic doses of phenylbutazone in patients with rheumatoid arthritis and osteoarthritis. nih.govnih.gov In these studies, the efficacy of both drugs was assessed using standard parameters for these conditions, with results indicating a similar level of therapeutic benefit. nih.gov
Comparison with Ibuprofen (B1674241) and Fenoprofen (B1672519)
Initial studies have suggested that this compound is at least as effective as ibuprofen and fenoprofen in managing rheumatic diseases. nih.gov While direct three-way comparative trials with detailed data are not extensively published, the existing evidence points towards this compound holding a therapeutic profile on par with these commonly used NSAIDs.
| Treatment Group | Percentage of Patients Showing Improvement |
|---|---|
| This compound | 83.9% |
| Diclofenac (B195802) | 71.4% |
Comparison with Codeine and Propoxyphene
In a double-blind study focused on analgesic effects, this compound was compared with codeine, propoxyphene, aspirin, and a placebo. nih.gov A subsequent analysis of this study provided quantitative data on the number of patients experiencing at least 50% pain relief over a 5-hour period. nih.gov
Table 2: Analgesic Efficacy in Postoperative Pain
| Treatment Group | Number of Patients with ≥50% Pain Relief | Total Patients in Group |
|---|---|---|
| This compound (800 mg) | 14 | 16 |
| This compound (400 mg) | 11 | 15 |
| Placebo | 6 | 15 |
Comparison with Placebo
Across multiple clinical trials, this compound has consistently demonstrated superior efficacy compared to placebo in treating both rheumatoid arthritis and osteoarthritis. nih.gov These studies have shown significant anti-inflammatory effects of this compound. nih.gov In the context of acute postoperative pain, this compound also showed a clear advantage over placebo in providing pain relief. nih.gov
Table 3: Patients Requiring Additional Analgesia (this compound vs. Placebo)
| Treatment Group | Number of Patients Needing Additional Analgesia | Total Patients in Group |
|---|---|---|
| This compound (800 mg) | 2 | 16 |
| This compound (400 mg) | 4 | 15 |
| Placebo | 6 | 15 |
Long-Term Clinical Evaluation
Long-term clinical trials have provided valuable insights into the sustained efficacy of this compound in the management of chronic conditions such as rheumatoid arthritis and osteoarthritis. nih.govnih.gov These studies, with treatment durations extending from four weeks to a year or more, have shown that this compound maintains its therapeutic effects over extended periods. nih.gov
One of the key findings from these long-term evaluations is the proportion of patients who are able to continue with this compound therapy. This has been observed to be substantially greater than for patients treated with aspirin or indomethacin, suggesting a favorable long-term benefit-to-risk ratio for this compound. nih.gov In a study focusing on rheumatoid arthritis, patients treated with this compound for an average of 168 days showed sustained control of their condition with no reported adverse effects. karger.com
Toxicology and Safety Profile from a Research Perspective
General Toxicity Studies (Acute, Subacute, Chronic)
General toxicology studies are crucial for assessing the safety of new pharmaceutical compounds, progressing from acute to longer exposure durations. These studies typically involve at least two different animal species, usually a rodent and a non-rodent, to account for species-specific responses to toxic agents. Acute toxicity tests involve a single dose to determine gross behavior and the median lethal dose (LD50). Subacute toxicity studies involve daily dosing, starting around the expected therapeutic level and increasing stepwise until toxic signs are observed. Chronic toxicity tests involve daily dosing for a minimum of six months. ikm.mkijarpb.inresearchgate.netresearchgate.net
Research on fenbufen's acute, subacute, and chronic toxicity in mice, rats, and dogs has shown that the gastrointestinal and renal changes observed at toxic doses resemble those described for other NSAIDs. nih.gov
Potential for Drug-Induced Liver Injury (DILI)
While this compound has been generally considered a safe drug, hepatic events have been reported as adverse reactions. researchgate.netnih.gov Mitochondrial damage, specifically through the inhibition of ATP synthesis by this compound and its metabolites, is a proposed mechanism contributing to DILI. researchgate.netnih.govscience.gov Indeed, this compound was withdrawn from markets in the developed world in the 2010s due to liver toxicity. researchgate.net NSAIDs, as a class, are responsible for approximately 10% of total drug-induced hepatotoxicity cases. researchgate.net Although clinically apparent liver injury from NSAIDs is rare, their widespread use makes them a significant cause of DILI. nih.gov
In clinical trials, occasional elevations of alkaline phosphatase and serum glutamic oxaloacetic transaminase levels, sometimes with eosinophilia, were observed, particularly during the first four weeks of this compound therapy. However, in most cases, these abnormal values returned to normal or near-normal levels with continued therapy. No cases of drug-related jaundice have been reported in clinical trials or from countries where this compound was marketed. nih.gov
Gastrointestinal Safety Profile
This compound has been noted for a relatively low incidence of serious gastrointestinal adverse effects compared to other NSAIDs. karger.com This includes a lower incidence of gastric ulcers, perforation, and significant gastrointestinal bleeding. karger.com
In a study on acute postoperative pain, gastrointestinal adverse events were noted in 4 out of 15 participants taking 800 mg of this compound, with three reporting mild heartburn and one reporting nausea. nih.gov A mutual prodrug of this compound and propyphenazone (B1202635) was synthesized with the aim of reducing gastrointestinal problems, and it was observed to be less severe on gastric mucosa compared to this compound. ijpsr.comresearchgate.net
Table 1: Comparison of Gastrointestinal Adverse Events
| Drug | Incidence/Severity of GI Adverse Events (vs. This compound) | Source |
| Aspirin (B1665792) | Higher | nih.gov |
| Indomethacin (B1671933) | Higher | nih.gov |
| Placebo | Similar (first 3 months of therapy) | nih.gov |
Table 2: this compound's Effect on ATP Synthesis Inhibition
| Parameter | Value | Source |
| Ki (ATP synthesis inhibition) | 0.88 µM | selleckchem.comselleckchem.com |
| Kinact (ATP synthesis inhibition) | 4.4 min-1 | researchgate.netnih.gov |
| Kinact/Ki ratio | 5.01 min-1µM-1 | researchgate.netnih.gov |
Table 3: Potency of this compound Metabolites in Inhibiting ATP Synthesis (relative to this compound)
| Metabolite | Potency (relative to this compound) | Source |
| This compound glucuronide (F-GlcA) | More potent | researchgate.netnih.govscience.gov |
| This compound-N-acetyl cysteine-thioester (F-NAC) | More potent | researchgate.netnih.govscience.gov |
| This compound-S-glutathione thioester (F-SG) | More potent | researchgate.netnih.govscience.gov |
| This compound-CoA thioester (F-CoA) | Equally potent | researchgate.netnih.govscience.gov |
| This compound-O-carnitine (F-carn) | Less potent | researchgate.netnih.govscience.gov |
| This compound-glycine (F-gly) | Less potent | researchgate.netnih.govscience.gov |
| This compound-N-acetyl lysine (B10760008) amide (F-NAL) | Less potent | researchgate.netnih.govscience.gov |
Risk of Ulcerogenicity
This compound's ulcerogenic potential has been a subject of research, with studies indicating a relatively low risk compared to some other NSAIDs. Mechanistic studies suggest that this compound acts as a prodrug, meaning it has no intrinsic effect on cyclooxygenase activity itself. Instead, its major metabolite, 4-biphenylacetic acid (BPAA), is a potent inhibitor of prostaglandin (B15479496) synthesis medchemexpress.comresearchgate.netnih.gov. This characteristic is hypothesized to contribute to its lower gastric toxicity, as the gastrointestinal tract is not exposed to high concentrations of the active prostaglandin-inhibiting molecule directly medchemexpress.comresearchgate.netkarger.com.
Comparative studies in animal models and human volunteers have provided insights into its ulcerogenic potential:
In rats, this compound demonstrated ulcerogenic potential at toxic doses but was found to be less potent in this regard than indomethacin medchemexpress.com.
A study involving normal human subjects showed that the effects of this compound (1,000 mg/day) on gastric mucosa were significantly less than those of naproxen (B1676952) (750 mg/day) or indomethacin (150 mg/day) and were not statistically different from placebo, as determined by endoscopic and photographic evaluation over seven consecutive days nih.gov.
Research on a mutual prodrug of norfloxacin (B1679917) and this compound (NF-FN) indicated that while this compound alone showed a high ulcerogenic severity index of 1.5, the prodrug exhibited a lower index of 0.6, suggesting that modifying the free carboxylic group of this compound can reduce gastric irritation researchgate.net.
Despite these findings, some toxicological studies in mice, rats, and dogs have noted gastrointestinal changes resembling those described for the NSAID class at toxic doses of this compound nih.gov. Coadministration with acetylsalicylic acid (ASA) has been associated with decreased plasma concentrations of this compound-related materials and a possible increase in the incidence of gastrointestinal hemorrhages or ulcers nih.gov.
Table 1: Comparative Ulcerogenic Potential of this compound in Research Studies
| Study Type / Comparator | This compound Ulcerogenic Effect | Comparator Ulcerogenic Effect | Source |
| Rat Model vs. Indomethacin | Less potent at toxic doses | More potent | medchemexpress.com |
| Human Gastric Mucosa vs. Naproxen/Indomethacin | Significantly less (p ≤ 0.05) | Higher | nih.gov |
| Prodrug Study (this compound vs. NF-FN) | Severity Index: 1.5 | Severity Index: 0.6 (NF-FN) | researchgate.net |
Central Nervous System (CNS) Effects
This compound's impact on the central nervous system has been investigated, particularly concerning potential toxicity events and interactions with other drug classes.
CNS Toxicity Events in Clinical Trials
In phase II/III clinical trials, CNS toxicity events reported with this compound included headaches, dizziness, insomnia, anxiety, confusion, and agitation. However, the incidences of these events were comparable to those observed with comparator drugs (17.5% for this compound versus 19.7% for comparator) taylorandfrancis.com. A post-marketing study conducted in India involving 12,498 patients reported CNS side effects in 0.06% of cases taylorandfrancis.com.
Interactions with Quinolones and CNS Excitatory Effects
A notable area of research concerns the interaction between this compound and quinolone antibiotics, which can lead to CNS excitatory effects, including convulsions oup.commims.comresearchgate.net. This interaction is thought to be mediated by this compound's active metabolite, 4-biphenylacetic acid (BPAA), which can enhance quinolone binding to the gamma-aminobutyric acid (GABA) receptor taylorandfrancis.comoup.com. Quinolones typically act as selective antagonists of GABA-A receptors, inhibiting their function and potentially leading to CNS stimulation by preventing the natural ligand GABA from binding oup.comeuropa.eumdpi.com.
Specific research findings include:
Seven Japanese patients experienced seizures when treated concomitantly with enoxacin (B1671340) and this compound oup.com.
Studies in mice demonstrated that the combination of enoxacin (30 or 100 mg/kg, p.o.) and this compound (100 mg/kg, p.o.) induced convulsions, sometimes leading to death researchgate.net.
The potency of quinolones in producing convulsions when combined with this compound (100 mg/kg) in mice followed the order: enoxacin > lomefloxacin (B1199960) > norfloxacin. In contrast, co-administration of this compound with ofloxacin (B1677185), ciprofloxacin (B1669076), or tosufloxacin (B10865) up to 1000 mg/kg did not cause convulsions researchgate.net.
Among nonsteroidal anti-inflammatory drugs combined with enoxacin (100 mg/kg), this compound showed the highest potency in causing dose-dependent convulsions, followed by flurbiprofen, ketoprofen, and pranoprofen (B1678049) researchgate.net.
Research in rats suggested that co-administered this compound might facilitate the entry of norfloxacin and ofloxacin into the CNS researchgate.net.
However, a study investigating the effects of concurrent administration of this compound and ciprofloxacin on the CNS of healthy volunteers using electroencephalography (EEG) and visual analog scales found no significant differences in EEG parameters or subjective ratings when the drugs were administered together compared to alone asm.org.
Table 2: this compound and Quinolone Interaction Research Findings
| Quinolone | This compound Co-administration Effect | Research Context | Source |
| Enoxacin | Induced seizures in patients; caused convulsions in mice | Clinical cases; mouse model | oup.comresearchgate.net |
| Lomefloxacin | Caused convulsions (less potent than enoxacin) | Mouse model | researchgate.net |
| Norfloxacin | Caused convulsions (less potent than lomefloxacin); facilitated CNS entry in rats | Mouse model; rat study | researchgate.net |
| Ofloxacin, Ciprofloxacin, Tosufloxacin | No convulsions observed in mice up to 1000 mg/kg; no significant CNS effects in healthy human volunteers with ciprofloxacin | Mouse model; human volunteer study | researchgate.netasm.org |
Other Systemic Effects
Beyond gastrointestinal and central nervous system effects, research has also explored other systemic impacts of this compound.
Cutaneous Disorders and Photosensitivity
This compound has been associated with dermatologic reactions, including rash, toxic epidermal necrolysis, edema, and photosensitivity mims.com. Photosensitivity is a known adverse effect mims.com.
Hepatotoxicity (Biochemical Abnormalities of Liver Function)
Research indicates that this compound can lead to biochemical abnormalities of liver function. In a double-blind, crossover clinical trial comparing this compound with indomethacin in patients with osteoarthrosis, biochemical abnormalities of liver function (serum alkaline phosphatase and/or SGOT) were noted in 5 out of 20 patients after this compound therapy (3 patients after 4 weeks, 2 after 6 weeks), whereas no such abnormalities were observed with indomethacin tandfonline.com. This led researchers to conclude that this compound should be withdrawn from further clinical use until the true incidence and significance of its hepatotoxicity could be evaluated tandfonline.com.
Further research has explored the mechanism of this compound-induced liver injury, suggesting that this compound and its metabolites could be involved in mitochondrial toxicity through the inhibition of ATP synthesis in rat liver mitochondria. This compound glucuronide (F-GlcA), this compound-N-acetyl cysteine-thioester (F-NAC), and this compound-S-glutathione thioester (F-SG) were found to be more potent inhibitors of ATP synthesis compared to the parent this compound researchgate.net.
Table 3: this compound-Associated Liver Function Abnormalities
| Biochemical Marker | Observation | Context | Source |
| Serum Alkaline Phosphatase and/or SGOT | Abnormalities noted in 5/20 patients (after 4-6 weeks of therapy) | Clinical trial in osteoarthrosis patients | tandfonline.com |
| ATP Synthesis | This compound and its conjugated metabolites (F-GlcA, F-NAC, F-SG) inhibit ATP synthesis in rat liver mitochondria | In vitro research on mitochondrial toxicity | researchgate.net |
This compound was withdrawn from markets in the developed world in 2010 due to concerns regarding liver toxicity wikipedia.org.
Drug Interactions and Pharmacokinetic Modulations
Fenbufen's Influence on Other Drug Pharmacokinetics/Pharmacodynamics
Potentiation of Anticoagulant Effects (e.g., Coumarins)
This compound has been observed to enhance the anticoagulant effects of coumarins. nih.govwikipedia.org This potentiation can significantly increase the risk or severity of bleeding and hemorrhage when this compound is co-administered with coumarin (B35378) derivatives such as Dicoumarol and Acenocoumarol. scribd.comwikipedia.org Furthermore, this compound may also increase the anticoagulant activities of Heparin. mdwiki.org
Table 1: Potentiation of Anticoagulant Effects by this compound
| Anticoagulant Class/Compound | Observed Interaction | Source |
| Coumarins (general) | May enhance anticoagulant effect | nih.govwikipedia.org |
| Dicoumarol | Increased risk/severity of bleeding and hemorrhage | scribd.comwikipedia.org |
| Acenocoumarol | Increased risk/severity of bleeding and hemorrhage | scribd.com |
| Heparin | May increase anticoagulant activities | mdwiki.org |
Effects on Renal Excretion of Other Drugs
This compound can influence the renal excretion rates of various pharmaceutical compounds, potentially leading to elevated serum concentrations of those drugs. For instance, this compound may decrease the excretion rate of drugs such as Abacavir, Bicisate, Triazolam, Allopurinol, Amantadine, Amikacin, Auranofin, Azathioprine, Azelaic acid, Aztreonam, Baclofen, Baricitinib, Bismuth subgallate, Bisoxatin, Choline C 11, Dicyclomine, Didanosine, Dienogest, and Aclidinium, which could result in higher systemic levels. scribd.com Research has also indicated that this compound can reduce the renal clearance of ciprofloxacin (B1669076) by approximately 20% and significantly decrease the cumulative urinary excretion of quinolones. ebi.ac.uk
Table 2: this compound's Influence on Renal Excretion
| Drug Category/Compound | Effect on Renal Excretion | Potential Outcome | Source |
| Various drugs (e.g., Abacavir, Allopurinol, Triazolam) | May decrease excretion rate | Higher serum levels | scribd.com |
| Ciprofloxacin | Reduced renal clearance (approx. 20%) | Increased systemic exposure | ebi.ac.uk |
| Quinolones (general) | Significantly reduced cumulative urinary excretion | Increased systemic exposure | ebi.ac.uk |
Effects on Serum Protein Binding of Other Drugs
This compound and its circulating metabolites exhibit high plasma protein binding, typically exceeding 98% in human serum in vitro. nih.govwikipedia.orgscribd.comnih.gov Despite this high binding affinity, studies at therapeutic levels have indicated that this compound generally has very small or no significant effects on the serum protein binding of various other commonly co-administered drugs. scribd.comciteab.com However, specific interactions have been noted where this compound can decrease the protein binding of certain compounds, such as Acetohexamide and Chlorpropamide. scribd.com Additionally, the extent of ofloxacin (B1677185) binding to rat serum showed a slight reduction when this compound was present at relatively high concentrations. citeab.com
Potential for Increased Hypertension with Certain Drug Combinations
Co-administration of this compound with certain drugs carries a potential risk for increased hypertension. The risk or severity of hypertension can be elevated when this compound is combined with various agents, including but not limited to Triamterene, Aliskiren, Amiloride, Azilsartan medoxomil, Benazepril, Candesartan cilexetil, Canrenoic acid, Alfentanil, Arbutamine, Arformoterol, Aripiprazole, Aripiprazole lauroxil, Asenapine, Atomoxetine, Atropine, Benmoxin, Bitolterol, Bromocriptine, Cannabidiol, Caroxazone, Chlorpromazine, and Diethylpropion. scribd.com Nonsteroidal anti-inflammatory drugs (NSAIDs), including this compound, are known to potentially diminish the therapeutic effect of antihypertensive agents. scribd.comciteab.comwikidata.orgnih.govwikipedia.orgfishersci.ca
Increased Risk or Severity of Adverse Effects with Other Compounds
The co-administration of this compound with certain other compounds can lead to an increased risk or severity of adverse effects. For example, the risk or severity of adverse effects can be heightened when this compound is combined with Acetaminophen, Aceclofenac, Acemetacin, Acetylsalicylic acid, Alclofenac, Alendronic acid, Aminophenazone, Azapropazone, Azficel-T, Balsalazide, Bendazac, Betulinic Acid, Bromfenac, Bufexamac, Bumadizone, and Carprofen. scribd.com
A notable interaction involves acetylsalicylic acid (ASA), where concomitant administration with this compound has resulted in decreased plasma concentrations of this compound-related materials and a possible increase in the incidence of gastrointestinal hemorrhages or ulcers. scribd.comwikipedia.org The risk or severity of gastrointestinal irritation can also be increased when this compound is combined with certain corticosteroids, such as Triamcinolone, Beclomethasone dipropionate, and Betamethasone. scribd.comciteab.comwikidata.orgmims.com
Furthermore, this compound's co-administration with various antithrombotic agents can increase the risk of bleeding and hemorrhage, including with Abciximab, Ardeparin, Argatroban, Ancrod, Anistreplase, Bemiparin, Betrixaban, and Cangrelor. scribd.com Nephrotoxicity risk is also elevated when this compound is combined with drugs like Acyclovir, Adefovir dipivoxil, Atazanavir, Bacitracin, Cefadroxil, and Cefaloridine. scribd.com
Absence of Specific Adverse Interactions with Certain Co-administrations (e.g., Dicoumarol, Triamcinolone)
In some co-administration studies, there were no evidences of specific adverse interactions reported when this compound was given with Dicoumarol or Triamcinolone. wikipedia.orguni.lu However, it is important to contextualize this finding with other research indicating that this compound may increase the risk of bleeding and hemorrhage when combined with Dicoumarol scribd.comwikipedia.org and can increase the risk or severity of gastrointestinal irritation when combined with Triamcinolone. scribd.comciteab.comwikidata.orgmims.com These broader observations suggest that while specific adverse interactions might not have been evident in certain studies, the potential for altered effects or increased risks with these co-administrations exists. Additionally, a substantive pharmacokinetic interaction between ofloxacin and this compound was deemed unlikely in studies conducted in rats. citeab.com
Medicinal Chemistry and Structural Modifications
Synthesis of Fenbufen Derivatives and Prodrugs
The synthesis of this compound itself can be achieved through the Friedel-Crafts acylation of biphenyl (B1667301) with succinic anhydride. This method typically yields this compound in high purity, often obviating the need for further purification steps. wikipedia.orgacs.orgrsc.org The field of medicinal chemistry has extensively explored the structural modification of this compound and its active metabolite, biphenyl acetic acid, to develop derivatives and prodrugs. These modifications aim to enhance therapeutic efficacy, mitigate gastrointestinal toxicity, or introduce novel combined pharmacological actions. researchgate.netijpsr.comresearchgate.netnih.gov
Synthesis of Active Metabolites as Therapeutic Agents
Biphenyl acetic acid (BPAA) stands out as the primary active metabolite of this compound, demonstrating greater potency than the parent drug. nih.govresearchgate.net Its enhanced activity has led to its development as an independent therapeutic agent, particularly for local applications, such as gels, to alleviate articular inflammation and pain. niscpr.res.in However, the direct oral administration of BPAA is associated with significant gastrointestinal side effects due to its free carboxylic acid group, which has spurred research into prodrug strategies to mask this functional group temporarily. niscpr.res.in
Development of Mutual Prodrugs for Improved Efficacy and Safety
The development of mutual prodrugs combining this compound with propyphenazone (B1202635) seeks to achieve a synergistic analgesic effect while simultaneously reducing the gastrointestinal irritation commonly associated with NSAIDs. ijpsr.comijpsr.com Propyphenazone, a non-acidic pyrazole (B372694) derivative, is recognized for its analgesic and antipyretic properties, albeit with less pronounced anti-inflammatory activity compared to this compound. ijpsr.com
Synthesis Methods:
Direct Esterification: One synthetic route involves the coupling of 3-hydroxymethyl-propyphenazone (HMP), an active metabolite of propyphenazone, with the carboxylic acid group of this compound. This reaction is typically facilitated by coupling agents such as carbonyldiimidazole (CDI). ijpsr.com
Glycine (B1666218) as a Spacer: An alternative, more elaborate synthetic pathway incorporates glycine as a spacer. This involves the initial synthesis of glycinyl-3-hydroxymethyl-propyphenazone (Gly-HMP), followed by its coupling with this compound. ijpsr.com
Hydrolysis Studies: Investigations into the hydrolysis profiles of these mutual prodrugs (designated FP1 and FP2) in various buffer solutions have provided crucial insights into their stability and drug release characteristics. At pH 7.4, which simulates physiological conditions, FP1 and FP2 exhibited 42% and 32% hydrolysis, respectively, over a 10-hour period. In contrast, at pH 1.2, mimicking the acidic environment of the stomach, hydrolysis was found to be minimal, with only 4.6% and 5.9% hydrolysis for FP1 and FP2, respectively, over the same duration. This demonstrates the prodrugs' resistance to gastric acidity, facilitating their passage to more favorable environments for active drug release. ijpsr.comijpsr.com
Table 1: Hydrolysis Profile of this compound-Propyphenazone Mutual Prodrugs
| Prodrug | Hydrolysis at pH 7.4 (10h) | Hydrolysis at pH 1.2 (10h) |
| FP1 | 42% | 4.6% |
| FP2 | 32% | 5.9% |
An amide-based mutual prodrug, referred to as NF-FN, has been synthesized by conjugating norfloxacin (B1679917) with this compound. The primary objective of this design was to create a dual-acting therapeutic agent that combines effective anti-inflammatory properties with useful antimicrobial actions. researchgate.netijpsonline.comresearchgate.net
Synthesis Method: The NF-FN prodrug was prepared through a single-step condensation reaction between norfloxacin and this compound. researchgate.netresearchgate.net
Research Findings: Evaluations of the synthesized prodrug revealed promising results. It demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. Moderate activity was observed against Bacillus subtilis and Klebsiella pneumonia, with an MIC of 12.5 μg/mL. Furthermore, the anti-inflammatory activity of the NF-FN prodrug was found to be superior to that of the parent drug, this compound, and it exhibited reduced severity on the gastric mucosa. researchgate.net
To mitigate the gastrointestinal toxicity associated with biphenyl acetic acid (BPAA), glyceride derivatives have been synthesized as biolabile prodrugs. The rationale behind this approach is to temporarily mask the free carboxylic acid group of BPAA, thereby allowing the prodrug to traverse the stomach without significant release of the active drug and simultaneously enhancing its absorption. researchgate.netniscpr.res.inniscpr.res.in
Synthesis Method: Glyceride derivatives, exemplified by compounds 3a and 3b, are synthesized by reacting 1,2,3-trihydroxypropane-1,3-dipalmitate or -stearate with the acid chloride of biphenyl acetic acid. researchgate.netniscpr.res.inniscpr.res.in
Hydrolysis and Pharmacokinetic Studies: These glyceride prodrugs demonstrated stability and resistance to hydrolysis in acidic environments (pH 3, 4, and 5), confirming their ability to pass through the stomach intact. However, they readily released the active drug, BPAA, at physiological pH 7.4. Pharmacokinetic studies conducted in animal models indicated that while free biphenyl acetic acid reached its peak plasma concentration (Cmax) of 28.63 μg/mL in 2 hours, the glyceride prodrugs (3a and 3b) achieved higher Cmax values of 33.5 μg/mL and 34.6 μg/mL, respectively, over a slightly longer period of 3 hours. This suggests a sustained release profile and potentially higher systemic exposure to the active metabolite. researchgate.netniscpr.res.inniscpr.res.in
Table 2: Pharmacokinetic Data for Biphenyl Acetic Acid and its Glyceride Prodrugs
| Compound | Cmax (μg/mL) | Time to Cmax (hr) |
| Biphenyl Acetic Acid | 28.63 | 2 |
| Glyceride Prodrug 3a | 33.5 | 3 |
| Glyceride Prodrug 3b | 34.6 | 3 |
Synthesis of this compound-based Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole (B1194373) derivatives incorporating the this compound scaffold has been explored as a strategy to develop novel anti-inflammatory and analgesic agents with a reduced propensity for ulcerogenic side effects. nih.govwjpmr.comtandfonline.commdpi.comdaihoctantrao.edu.vn
Synthesis Method: A series of 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones were synthesized, starting from 4-oxo-4-(biphenyl-4-yl)butanoic acid (this compound). The chemical structures of these newly synthesized compounds were rigorously confirmed using various spectroscopic techniques. nih.gov
Research Findings: These this compound-based oxadiazole derivatives exhibited significantly low ulcerogenic action and a reduction in malondialdehyde (MDA) content, which is an indicator of lipid peroxidation. nih.gov In vitro studies evaluating their inhibition of cyclooxygenase (COX) isozymes (COX-1 and COX-2) revealed important selectivity profiles. Notably, compounds 4i and 4h demonstrated enhanced selectivity towards COX-2, with selectivity indices of 36.06 and 29.05, respectively (COX-2 IC50 values of 1.5 µM and 1.8 µM). This COX-2 selectivity is a desirable characteristic in NSAID development, as it is often associated with a reduced risk of gastrointestinal adverse effects compared to non-selective COX inhibitors. nih.gov
Table 3: COX-2 Selectivity of this compound-based Oxadiazole Derivatives
| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| 4i | 1.5 | 36.06 |
| 4h | 1.8 | 29.05 |
Synthesis of Amide Analogs and Gastro-protective Chimeric Derivatives
The synthesis of this compound amide analogs has been explored to investigate their biological activities. Amide analogs with varying alkyl chain lengths, including methyl, propyl, butyl, and octyl this compound amides, have been successfully synthesized with good yields, typically ranging from 70% to 80%. guidetopharmacology.orggoogleapis.com The general synthetic procedure involves the coupling of this compound with the corresponding carboxylic acid analog in the presence of coupling reagents such as HBTU and diisopropyl ethylamine (B1201723) (DIEA) in dimethylformamide (DMF). googleapis.com
One notable amide derivative is fluorooctylthis compound amide (FOFA), which has been prepared from 8-chlorooctanol through a multi-step synthesis involving potassium phthalimide (B116566) treatment, tosylation, fluorination with KF under phase transfer catalysis, deprotection, and subsequent coupling with this compound. nih.govCurrent time information in Guadalupe County, US.wikipedia.org This derivative has been investigated for its potential in molecular imaging. nih.govCurrent time information in Guadalupe County, US.
While this compound itself is noted for its low ulcerogenic potential and less irritative effect on the gastrointestinal tract compared to some other NSAIDs, specific "gastro-protective chimeric derivatives" beyond this inherent property are not explicitly detailed in the research. wikipedia.orgnih.gov However, the development of conjugates, such as the gadolinium complex discussed later, represents a form of chimeric derivative designed for theragnostic applications rather than direct gastroprotection.
This compound Butanamine and Other Derivatives
The term "this compound Butanamine" likely refers to butyl this compound amide, one of the synthesized amide analogs. As mentioned, butyl this compound amide has been prepared in good yields (70-80%) and its effects on cell viability and nitric oxide (NO) production have been studied. guidetopharmacology.orggoogleapis.com
Beyond amide derivatives, a small library of 18 this compound analogs was prepared via Suzuki-Miyaura coupling, demonstrating the versatility of this compound as a scaffold for diverse chemical modifications. fishersci.cawikipedia.orgnih.gov These derivatives often involve modifications to the biphenyl ring, influencing their cyclooxygenase (COX) inhibition profiles. Another derivative, 8-[123I]iodooctylthis compound ([123I]IOFA), an iodinated analog, has been studied for its potential in single photon emission computed tomography (SPECT) imaging of cholangiocarcinoma. nih.gov
Boron this compound and F-18 Labeled Homologs for Targeted Therapy
The integration of this compound into targeted therapy strategies has led to the development of boron-containing derivatives for Boron Neutron Capture Therapy (BNCT) and fluorine-18 (B77423) (F-18) labeled homologs for Positron Emission Tomography (PET) imaging.
This compound boronopinacol (FBPin) has been synthesized as a COX-2 selective boron carrier. The preparation of FBPin from bromothis compound typically involves a three-step process, achieving an 82% yield. iiab.memims.com This boron-containing derivative is designed to accumulate in COX-2 overexpressing tumors, such as cholangiocarcinoma, for subsequent BNCT. iiab.memims.comscribd.comnih.gov
For imaging purposes, F-18 labeled homologs have been developed. Meta-[18F]fluorothis compound ester boronopinacol (m-[18F]FFBPin) is a radiofluoro congener synthesized via electrophilic radiofluorination using CH3COO[18F]F. This reaction yields both meta- and ortho-isomers, with m-[18F]FFBPin obtained in approximately 8% radiochemical yield. iiab.memims.comscribd.comnih.govguidechem.comnih.gov Another F-18 labeled homolog, [18F]fluorooctylthis compound amide ([18F]FOFA), has been synthesized from 8-chlorooctanol and this compound, showing promise for visualizing brain tumors via PET scanning, with significant accumulation over tumor loci in C6-glioma bearing rats. nih.govCurrent time information in Guadalupe County, US.wikipedia.org
NSAID Conjugated with Gadolinium (III) Complex
This compound has been conjugated with a gadolinium (III) complex to create a theragnostic agent, Gd-DO3A-fen, for anti-inflammatory magnetic resonance imaging (MRI). This novel agent combines the therapeutic effects of an NSAID with diagnostic imaging capabilities. wikipedia.orgnih.govnih.govwikipedia.orgnih.gov
The synthesis of Gd-DO3A-fen involves conjugating this compound with a Gd complex of 1,4,7-tris(carboxymethylaza)cyclododecane-10-azaacetylamide (DO3A). Molecular docking studies suggest that Gd-DO3A-fen exhibits enhanced COX-2 inhibition efficacy compared to this compound, attributed to a greater number of binding sites and higher binding energies. wikipedia.orgnih.gov In in vivo MRI experiments, Gd-DO3A-fen demonstrated higher and more prolonged contrast-to-noise ratios in inflamed tissues compared to control agents, highlighting its diagnostic potential. wikipedia.orgnih.govnih.govwikipedia.orgnih.gov Furthermore, it showed a 2.1-fold higher binding affinity (Ka = 6.68 × 10^6 M^-1) for the COX-2 enzyme than this compound. wikipedia.orgnih.govnih.govwikipedia.orgnih.gov
Structure-Activity Relationship (SAR) Studies
Correlation of Structural Modifications with COX-1 and COX-2 Selectivity
Research into this compound analogs has revealed distinct correlations between structural modifications and their selectivity for COX-1 and COX-2 enzymes. A library of this compound compounds, prepared via Suzuki-Miyaura coupling, generally exhibited COX-2 selectivity (COX-2/COX-1 ratio > 3). fishersci.cawikipedia.org
Impact of Substituents on COX Selectivity:
Para-amino and Para-hydroxy Mono Substituents: These groups on the biphenyl ring demonstrated the most substantial COX-2 inhibition. Notably, para-hydroxy this compound showed comparable COX-2 inhibitory activity to celecoxib. fishersci.cawikipedia.org
Disubstituted Analogs: Compounds featuring both an electron-withdrawing methyl group and an electron-donating fluoro group in one arene displayed high COX-2 selectivity. fishersci.cawikipedia.org Conversely, disubstituted analogs with two resonance-formable electron-donating dihydroxy groups showed high COX-2 activity but inferior COX-2 selectivity. fishersci.cawikipedia.org
In Silico Simulations: Computational modeling for para-fluoro, para-hydroxy, and para-amino fenbufens indicated a preferential docking to COX-2 over COX-1, supporting experimental findings regarding COX-2 inhibition. fishersci.cawikipedia.org
COX Selectivity Data for this compound Derivatives:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound boronopinacol (FBPin) | 0.91 ± 0.68 | 0.33 ± 0.24 | 2.78 | iiab.memims.comscribd.com |
| 8-[123I]iodooctylthis compound ([123I]IOFA) | Non-selective, preference for COX-2 (3:2) | nih.gov | ||
| Gd-DO3A-fen | - | 2.1-fold higher affinity than this compound | - | wikipedia.orgnih.govnih.govwikipedia.orgnih.gov |
Impact of Substituents on Anti-inflammatory Activity
The anti-inflammatory activity of this compound derivatives is significantly influenced by their structural characteristics and the nature of substituents.
Amide Analogs: While increasing the length of the alkyl amide side chain in this compound amide analogs (methyl, propyl, butyl, octyl) was observed to increase cytotoxic effects, their nitric oxide (NO) scavenging activities, a measure of anti-inflammatory action, were not significantly different from this compound itself. googleapis.com This suggests that while some derivatives might possess anti-tumor properties, their direct anti-inflammatory mechanism might not be linearly enhanced by simple alkyl chain elongation in the amide linkage.
Aryl Substituents: In the context of this compound analogs prepared via Suzuki-Miyaura coupling, the presence of para-amino and para-hydroxy mono substituents led to substantial COX-2 inhibition, directly correlating with enhanced anti-inflammatory activity. fishersci.cawikipedia.org
Other Amide Derivatives: Studies on other amide derivatives, not exclusively this compound-based but highlighting general principles, indicate that compounds with 4-methylphenyl, butyl, and benzyl (B1604629) substituents in the amide moiety can exhibit significant anti-inflammatory activity, with percentage inhibition of carrageenan edema inflammatory reactions ranging from 45.8% to 76.9%. This underscores the importance of specific aryl and alkyl substituents in modulating anti-inflammatory responses.
Molecular Modeling and Computational Chemistry
Molecular modeling and computational chemistry techniques play a crucial role in understanding the behavior of this compound at a molecular level, predicting its interactions with biological systems, and guiding the design of new derivatives. These methods provide insights into reactivity, stability, and binding affinities, which are critical for drug development.
Molecular Surface Analysis for Reactivity with Cellular Components
Molecular surface analysis, including techniques such as electrostatic potential maps, provides valuable insights into the potential reactivity of this compound and its metabolites with various cellular components. Studies employing molecular modeling have revealed that the molecular surface of this compound's metabolite, biphenylacetic acid (BPEN, also known as Felbinac), is notably rich in electron-deficient regions mims.comguidetopharmacology.org. This characteristic makes BPEN more susceptible to reacting with cellular antioxidant glutathione (B108866) and nucleobases within DNA mims.com. Such interactions can lead to the depletion of reduced glutathione and damage to DNA, consequently inducing cellular toxicity by compromising the cell's antioxidant status mims.com. Furthermore, Hirshfeld surface analysis and two-dimensional fingerprint maps have been utilized for this compound, highlighting the dominance of hydrogen-hydrogen (H⋯H) and oxygen-hydrogen (O⋯H/H⋯O) contacts in its crystal structures, which are key to understanding intermolecular interactions nih.gov.
LUMO-HOMO Energy Differences and Kinetic Ability
The energy difference between the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO) is a fundamental quantum chemical parameter that provides insight into a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO energy gap generally indicates lower kinetic stability and higher reactivity, as it suggests that electrons can be more easily transferred or excited guidetopharmacology.orgwikipedia.org. Conversely, a larger gap is associated with greater stability.
Molecular modeling analyses, employing methods such as molecular mechanics, semi-empirical (PM3), and Density Functional Theory (DFT) at the B3LYP/6-31G* level, have demonstrated that this compound and its metabolites exhibit differing LUMO-HOMO energy differences mims.comguidetopharmacology.org. These variations in energy gaps imply that this compound and its metabolic products possess distinct kinetic abilities or labilities, influencing their behavior within biological systems mims.comguidetopharmacology.org.
In Silico Studies on COX-2 Binding Affinity of Derivatives
In silico studies, particularly molecular docking simulations, have been extensively used to investigate the binding affinity of this compound and its derivatives to cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways. This compound has been shown to dock effectively into the hydrophobic pocket of the COX-2 enzyme. This interaction involves an ionic bond with the terminal amino group of Arginine 513 (Arg 513) and π-π stacking interactions with Tryptophan 387 (Trp 387). The binding energy (Glide score) for this compound with COX-2 has been reported as -7.43 kcal/mol.
Research into this compound derivatives has yielded promising results regarding enhanced COX-2 binding. For instance, a derivative named Gd-DO3A-fen demonstrated a COX-2 binding affinity (Ka) of 6.68 × 106 M-1, which is 2.1-fold higher than that of this compound (3.18 × 106 M-1). This enhanced affinity was corroborated by in silico studies.
Furthermore, various this compound analogs have been computationally screened and experimentally validated for their COX-2 inhibitory potential. In silico simulations indicated that para-amino and para-hydroxy mono-substituted this compound derivatives exhibit preferable docking to COX-2 compared to COX-1. Notably, p-hydroxythis compound has shown potency comparable to celecoxib, a known selective COX-2 inhibitor, in both theoretical simulations and experimental bioassays. Another boron-substituted this compound derivative, this compound boronopinacol (FBPin), displayed an IC50 for COX-2 of 0.33 ± 0.24 μM, with a COX-2/COX-1 selectivity index of 2.78. For comparison, this compound itself has reported IC50 values of 3.9 μM for COX-1 and 8.1 μM for COX-2.
Table 1: COX-2 Binding Affinity and Inhibition Data for this compound and Derivatives
| Compound | Binding Energy (Glide Score) with COX-2 (kcal/mol) | Binding Affinity (Ka) with COX-2 (M-1) | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2/COX-1 Selectivity Index |
| This compound | -7.43 | 3.18 × 106 | 3.9 | 8.1 | 2.08 |
| Gd-DO3A-fen | Not specified | 6.68 × 106 | Not specified | Not specified | Not specified |
| This compound boronopinacol | Not specified | Not specified | 0.91 ± 0.68 | 0.33 ± 0.24 | 2.78 |
Drug Delivery Systems for this compound
The development of advanced drug delivery systems for this compound aims to overcome challenges such as its low water solubility and to improve its therapeutic profile. Cyclodextrin-based systems, in particular, have shown significant promise in this regard.
Cyclodextrin-based Metal-Organic Frameworks (CD-MOFs) for Drug Loading
Cyclodextrin-based Metal-Organic Frameworks (CD-MOFs) represent an innovative class of biodegradable materials that combine the inherent porous architecture of MOFs with the guest-encapsulation capabilities of cyclodextrins. These hybrid materials have emerged as suitable platforms for the loading of various drugs, including this compound.
Studies have demonstrated the efficacy of γ-CD-MOFs in adsorbing this compound. Nanometer-sized γ-CD-MOFs (ranging from 100 to 300 nm), synthesized through microwave-assisted techniques, exhibited rapid and enhanced adsorption of this compound, with a loading capacity of 196 mg g-1 when conducted in ethanol, compared to micron-sized crystals. The adsorption process was found to conform to a pseudo-second-order kinetic model, and molecular docking illustrations further supported the chemisorption mechanism of this compound onto the CD-MOF structure.
The drug loading capabilities of γ-CD-MOFs have been evaluated using high-performance liquid chromatography (HPLC), revealing that both the solvent composition and temperature are critical factors influencing the retention and loading efficiency of drugs. For this compound, an increase in the hexane (B92381) content of the mobile phase was observed to enhance its loading efficiency.
Table 2: this compound Adsorption by γ-CD-MOFs
| CD-MOF Particle Size | Adsorption Capacity (mg g-1) in Ethanol | Adsorption Kinetics Model |
| 100–300 nm (nanometer-sized) | 196 | Pseudo-second-order |
Cyclodextrin (B1172386) Host-Guest Complexation and Stability
Cyclodextrins (CDs) are cyclic oligosaccharides known for their ability to form host-guest inclusion complexes with various molecules, thereby improving properties such as drug solubility, stability, and bioavailability. The complexation of this compound with cyclodextrins has been extensively investigated using techniques like induced circular dichroism (CD) spectroscopy and 1H nuclear magnetic resonance (NMR) spectroscopy.
These studies have examined the stability of this compound complexes with a range of cyclodextrins, including native β-cyclodextrin (BCyD) and chemically modified versions such as 2,6-dimethyl-β-cyclodextrin (DIMEB) and hydroxypropyl-β-cyclodextrin (HPBCyD). A clear trend observed for this compound complexes is that the stability constant generally increases with the degree of substitution of the cyclodextrin molecule. The isomeric purity of the cyclodextrin, while having some effect, typically plays a less significant role in determining the magnitude of the stability constants.
It has been found that this compound, owing to its linear molecular axis, tends to form more stable complexes with cyclodextrins compared to similar drugs like fenoprofen (B1672519). The mechanism of complexation involves the insertion of the aromatic rings of this compound into the hydrophobic cavity of the cyclodextrin host. Changes in the chemical shifts of the guest molecule's signals observed in NMR spectroscopy provide a reliable method for determining the stability constants of these host-guest complexes.
Future Directions and Research Opportunities
Exploration of Novel Fenbufen Derivatives with Improved Profiles
The development of novel this compound derivatives represents a significant avenue for future research, aiming to optimize its pharmacokinetic and pharmacodynamic profiles, enhance efficacy, and mitigate potential side effects. This compound, as a non-steroidal anti-inflammatory drug (NSAID), is a scaffold for new compounds. For instance, this compound butanamine, a derivative incorporating a butanamine group, is being investigated for its potential to modify interactions with cyclooxygenase (COX) enzymes, thereby improving its anti-inflammatory and analgesic activities while potentially reducing adverse effects associated with traditional NSAIDs, such as gastrointestinal toxicity and cardiovascular risks. ontosight.ai
Studies have explored the synthesis of alkyl-substituted this compound analogs. Research indicates that increasing the length of the alkyl amide side chain can enhance cytotoxic effects. For example, octyl this compound amide demonstrated a notable cytotoxic effect, leading to nearly seventy percent cell viability loss at a concentration of 30 µM, whereas this compound itself showed no cytotoxicity at concentrations ranging from 10 to 100 µM. mdpi.com Furthermore, other this compound analogues have exhibited cytotoxic effects against cancer cells in the submicromolar range. semanticscholar.orgresearchgate.net
The development of prodrugs is another promising strategy. Mutual prodrugs, such as those combining this compound with propyphenazone (B1202635), have been synthesized with the objective of improving the therapeutic index and reducing gastrointestinal irritation. ijpsr.comresearchgate.net Similarly, glyceride prodrugs of biphenyl (B1667301) acetic acid, an active metabolite of this compound, have been developed to enhance absorption and serve as safer anti-inflammatory agents. ijpsr.com
Table 1: Cytotoxic Effects of this compound and its Octyl Amide Analog
| Compound | Concentration | Cell Viability Loss |
| This compound | 10-100 µM | No cytotoxic effect |
| Octyl this compound Amide | 30 µM | Nearly 70% |
Further Investigation into Immunomodulatory Actions
Beyond its established anti-inflammatory properties, this compound has demonstrated potential immunomodulatory activities, warranting further in-depth investigation. Research in albino mice has shown that this compound treatment significantly reduced white blood cells, hemoglobin content, and red blood cells in both healthy and neutropenic mice. cellmolbiol.orgresearchgate.netresearchgate.netnih.gov It also contributed to the restoration of superoxide (B77818) dismutase and catalase activities and glutathione (B108866) content, while simultaneously reducing malondialdehyde levels in neutropenic mice. cellmolbiol.orgresearchgate.netresearchgate.netnih.gov
This compound has been observed to suppress delayed-type hypersensitivity (DTH) reactions and significantly reduce antibody titers against human red blood cells (RBCs) induced immune activation in mice. cellmolbiol.orgresearchgate.netresearchgate.netnih.gov These findings suggest that this compound might possess broader immunomodulatory capabilities that could be harnessed for treating various immune system disorders. cellmolbiol.orgresearchgate.netresearchgate.netnih.gov
Table 2: this compound's Immunomodulatory Effects (IC50 Values in µg/mL)
| Assay | This compound | Diclofenac (B195802) Sodium |
| RBC Membrane Stabilization | 14.0 | 61.0 |
| Egg Albumin Denaturation | 50.5 | 126 |
| Bovine Serum Albumin Denaturation | 66.2 | 50.5 |
Detailed Mechanisms of Mitochondrial Toxicity and Strategies for Mitigation
A crucial area for future research involves a more detailed understanding of this compound's mechanisms of mitochondrial toxicity and the development of strategies for mitigation. This compound and its conjugated metabolites have been shown to contribute to mitochondrial toxicity by inhibiting ATP synthesis. researchgate.netnih.govselleckchem.comtargetmol.comselleckchem.com Specifically, this compound glucuronide (F-GlcA), this compound-N-acetyl cysteine-thioester (F-NAC), and this compound-S-glutathione thioester (F-SG) have been identified as more potent inhibitors of ATP synthesis compared to the parent this compound. researchgate.netnih.gov this compound itself demonstrates time and concentration-dependent inhibition of ATP synthesis. researchgate.netnih.gov
Table 3: this compound's Inhibition of ATP Synthesis in Rat Liver Mitochondria
| Parameter | Value |
| K_inact | 4.4 min⁻¹ |
| K_I | 0.88 µM |
| K_inact/K_I | 5.01 min⁻¹µM⁻¹ |
This compound has also been observed to induce mitochondrial swelling, although to a lesser degree than some other NSAIDs. jst.go.jp Future studies should aim to elucidate the precise molecular mechanisms underlying this mitochondrial damage, including the roles of reactive metabolites and their impact on critical mitochondrial functions such as the electron transport chain, reactive oxygen species (ROS) production, protein synthesis, cytochrome c secretion, and the opening of the mitochondrial permeability transition pore. researchgate.netxiahepublishing.comfrontiersin.org This understanding is vital for developing novel this compound derivatives with reduced mitochondrial impact or for identifying potential co-therapeutic agents that can protect mitochondrial integrity.
Development of Targeted Drug Delivery Systems
The development of targeted drug delivery systems for this compound offers a pathway to enhance its therapeutic efficacy while minimizing systemic exposure and associated side effects. These systems aim to deliver the drug selectively to disease sites or specific cell types. This compound has been successfully incorporated into layered double hydroxides (LDH) hosts through various methods, including precipitation, ion exchange, and reconstruction, which can facilitate sustained drug release. mdpi.comuq.edu.aufrontiersin.org
Cyclodextrin-based metal-organic frameworks (CD-MOFs), particularly γ-CD-MOFs, are being investigated as carriers for this compound to improve its solubility and enable controlled release. frontiersin.orgtaylorandfrancis.comresearchgate.net Liposomal formulations represent another promising avenue for targeted delivery, offering the potential for improved efficacy and reduced adverse effects compared to conventional formulations. mdpi.comresearchgate.netgoogle.com Additionally, this compound has been conjugated to peptide hydrogel-drug systems, which could lead to enhanced activity profiles and prolonged drug release, particularly beneficial for chronic conditions. nih.gov
Advanced Clinical Research, especially in Areas with Limited Data
While this compound is currently utilized for managing pain and inflammation in various musculoskeletal disorders, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, tendinitis, backaches, sprains, and fractures, there remains a need for advanced clinical research in areas with limited data. cellmolbiol.orgresearchgate.netresearchgate.netnih.govtargetmol.comdrugbank.comnih.govmedicaldialogues.in
Future clinical investigations could explore novel indications for this compound, particularly given its observed immunomodulatory actions, which suggest potential utility in treating immune system disorders. cellmolbiol.orgresearchgate.netresearchgate.netnih.gov Furthermore, the cytotoxic effects of this compound analogues against cancer cells and their application in molecular imaging of tumors indicate a promising, yet underexplored, role for this compound in oncology. semanticscholar.orgresearchgate.netmdpi.com Rigorous clinical trials are essential to validate these potential new applications and establish their efficacy and safety in diverse patient populations.
Pharmacogenomic Studies to Predict Efficacy and Adverse Reactions
Pharmacogenomic studies are critical for advancing personalized medicine approaches for this compound. These studies aim to understand how an individual's genetic makeup influences their response to the drug, including its efficacy and the likelihood of experiencing adverse reactions. Given that this compound and its metabolites are implicated in mitochondrial toxicity and have been associated with hepatic events, pharmacogenomic research could identify genetic markers that predispose individuals to these adverse effects. Such insights would enable clinicians to tailor this compound therapy, optimizing treatment outcomes and minimizing risks by identifying patients who are more likely to respond favorably or those who may require alternative treatments due to genetic predispositions to adverse reactions.
Investigation of this compound's Role in Specific Disease Pathologies beyond Pain and Inflammation
Beyond its traditional role in pain and inflammation, future research should broaden the investigation into this compound's potential in other specific disease pathologies. The demonstrated cytotoxic effects of this compound analogues against cancer cells and their utility in developing molecular imaging agents for tumors, such as brain tumors and cholangiocarcinoma, highlight a promising area for oncology research. semanticscholar.orgresearchgate.netmdpi.com
The immunomodulatory properties of this compound, as evidenced by its effects on cell-mediated and humoral immunity, warrant further exploration in autoimmune diseases and other immune system dysregulations beyond its anti-inflammatory actions. cellmolbiol.orgresearchgate.netresearchgate.netnih.gov Furthermore, considering the established link between mitochondrial dysfunction and a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic conditions, and this compound's known impact on mitochondrial function, future studies could investigate whether this compound or its derivatives could play a role in the treatment or management of these conditions, either as direct therapeutic agents or as targets for novel drug development. xiahepublishing.comfrontiersin.orguga.edu
Q & A
Q. How can open science practices improve transparency in this compound research?
- Methodological Answer : Share raw spectral data (NMR, MS) in repositories like Zenodo. Publish synthetic procedures using the Reaction Open Data (ROD) format. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
